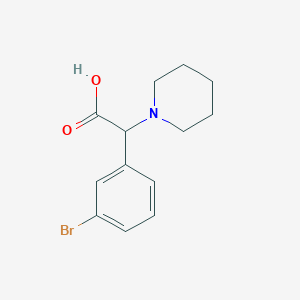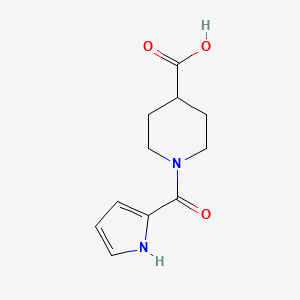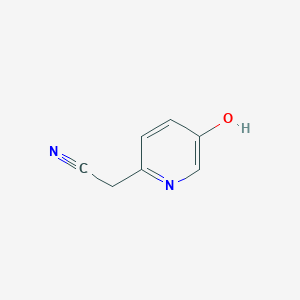
(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine is a chiral amine compound that features a 1,3,4-oxadiazole ring substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the chiral amine side chain. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The chiral amine can be introduced through reductive amination or other chiral synthesis techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while substitution on the phenyl ring can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and chiral amine moiety can play crucial roles in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Methyl-1-(5-phenyl-1,2,4-oxadiazol-2-yl)butan-1-amine: Similar structure but with a different oxadiazole isomer.
(S)-3-Methyl-1-(5-phenyl-1,3,4-thiadiazol-2-yl)butan-1-amine: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine is unique due to its specific oxadiazole ring substitution pattern and chiral amine side chain, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
(1S)-3-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C13H17N3O/c1-9(2)8-11(14)13-16-15-12(17-13)10-6-4-3-5-7-10/h3-7,9,11H,8,14H2,1-2H3/t11-/m0/s1 |
Clé InChI |
JHYINNKFJSWFRX-NSHDSACASA-N |
SMILES isomérique |
CC(C)C[C@@H](C1=NN=C(O1)C2=CC=CC=C2)N |
SMILES canonique |
CC(C)CC(C1=NN=C(O1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


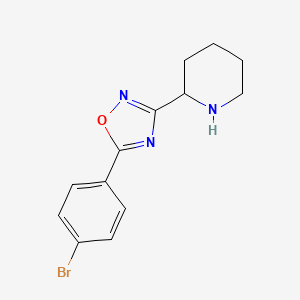
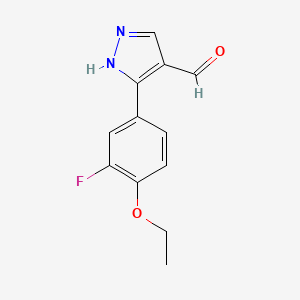
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)


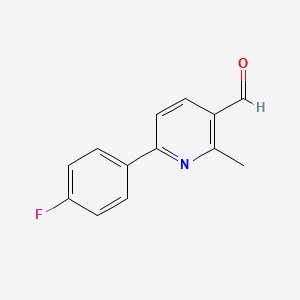
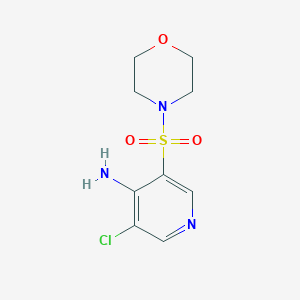
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
